molecular formula C14H23NO6 B1526335 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate CAS No. 1011479-75-6

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate

Cat. No. B1526335
CAS RN: 1011479-75-6
M. Wt: 301.34 g/mol
InChI Key: FYUPJGXEWFMXHW-UHFFFAOYSA-N
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Description

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is a chemical compound with the molecular formula C14H23NO6 . It has a molecular weight of 301.339 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of BOC2O and DIPEA in tetrahydrofuran at room temperature for 15 hours . Another method involves the use of sodium hydroxide in ethanol at room temperature for 39 hours .


Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of a central azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Attached to this ring are three carboxylate groups, two ethyl groups, and one tert-butyl group .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.452 and a density of 1.072 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Diversification of Azetidines

Azetidines are crucial in the realm of medicinal chemistry and natural products due to their presence in a variety of pharmaceutical compounds. A study by Ji et al. (2018) highlights the preparation of protected 3-haloazetidines, versatile building blocks, through a one-pot, gram-scale strain-release reaction from commercially available materials. This method facilitated the rapid synthesis of high-value azetidine-3-carboxylic acid derivatives, marking an advancement in the diversification of azetidine frameworks for potential therapeutic use Ji, Lopchuk, & Wojtas, 2018.

Masked Dipoles for Cycloaddition Reactions

Yadav and Sriramurthy (2005) demonstrated the use of silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for engaging in formal [3 + 2] and [4 + 2] cycloaddition reactions. This approach allowed for efficient synthesis of complex heterocyclic structures such as imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the utility of azetidines in constructing nitrogen-containing compounds Yadav & Sriramurthy, 2005.

Mechanistic Insights into Amination Reactions

The work by Simón and Goodman (2012) delved into the mechanism of amination of β-keto esters by di-tert-butyl azadicarboxylate, catalyzed by an axially chiral guanidine. Their findings elucidated the dual role of the catalyst as both a Brønsted base and acid, contributing to a better understanding of organocatalytic reactions involving azetidine derivatives and highlighting their synthetic versatility Simón & Goodman, 2012.

Novel Synthesis Approaches

The novel synthesis strategies for azetidine derivatives, as explored in various studies, underscore the importance of these nitrogen heterocycles in developing new methodologies for organic synthesis. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by Meyers et al. (2009) provided a scalable route to bifunctional compounds that can serve as precursors for further chemical transformations Meyers et al., 2009.

properties

IUPAC Name

1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-6-19-10(16)14(11(17)20-7-2)8-15(9-14)12(18)21-13(3,4)5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUPJGXEWFMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725581
Record name 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011479-75-6
Record name 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 1-BOC-AZETIDINE-3-DICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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